molecular formula C13H18BrClN2O B4064579 3-bromo-N-(2-pyrrolidin-1-ylethyl)benzamide;hydrochloride

3-bromo-N-(2-pyrrolidin-1-ylethyl)benzamide;hydrochloride

Cat. No.: B4064579
M. Wt: 333.65 g/mol
InChI Key: IPKGTSGFRAQWQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-(2-pyrrolidin-1-ylethyl)benzamide;hydrochloride is a compound that features a bromine atom, a pyrrolidine ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-pyrrolidin-1-ylethyl)benzamide;hydrochloride typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-bromobenzoic acid with an amine under appropriate conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced by reacting the benzamide intermediate with pyrrolidine in the presence of a suitable catalyst.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2-pyrrolidin-1-ylethyl)benzamide;hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Oxidation: Oxidized products may include N-oxides or other oxidized derivatives.

    Reduction: Reduced products may include amines or alcohols.

    Hydrolysis: Hydrolysis typically yields the corresponding carboxylic acid and amine.

Scientific Research Applications

3-bromo-N-(2-pyrrolidin-1-ylethyl)benzamide;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a probe to study biochemical pathways and mechanisms.

    Industrial Applications: The compound may be used in the development of new materials or as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-pyrrolidin-1-ylethyl)benzamide;hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring and benzamide group allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-pyrrolidin-1-ylethyl)benzamide: Lacks the bromine atom, which may affect its reactivity and binding properties.

    3-bromo-N-(2-pyrrolidin-1-ylethyl)benzamide: Similar structure but without the hydrochloride salt form.

    N-(2-pyrrolidin-1-ylethyl)-3-chlorobenzamide: Contains a chlorine atom instead of bromine, which may influence its chemical behavior.

Uniqueness

3-bromo-N-(2-pyrrolidin-1-ylethyl)benzamide;hydrochloride is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions. The hydrochloride form enhances its solubility and stability, making it more suitable for certain applications.

Properties

IUPAC Name

3-bromo-N-(2-pyrrolidin-1-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O.ClH/c14-12-5-3-4-11(10-12)13(17)15-6-9-16-7-1-2-8-16;/h3-5,10H,1-2,6-9H2,(H,15,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKGTSGFRAQWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCNC(=O)C2=CC(=CC=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-N-(2-pyrrolidin-1-ylethyl)benzamide;hydrochloride
Reactant of Route 2
Reactant of Route 2
3-bromo-N-(2-pyrrolidin-1-ylethyl)benzamide;hydrochloride
Reactant of Route 3
Reactant of Route 3
3-bromo-N-(2-pyrrolidin-1-ylethyl)benzamide;hydrochloride
Reactant of Route 4
Reactant of Route 4
3-bromo-N-(2-pyrrolidin-1-ylethyl)benzamide;hydrochloride
Reactant of Route 5
Reactant of Route 5
3-bromo-N-(2-pyrrolidin-1-ylethyl)benzamide;hydrochloride
Reactant of Route 6
Reactant of Route 6
3-bromo-N-(2-pyrrolidin-1-ylethyl)benzamide;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.